3,5-Dichloro-2-fluoropyridin-4-ol

説明

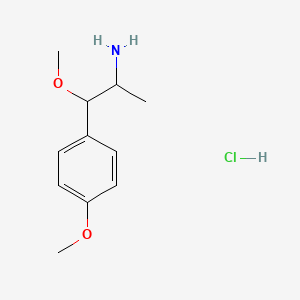

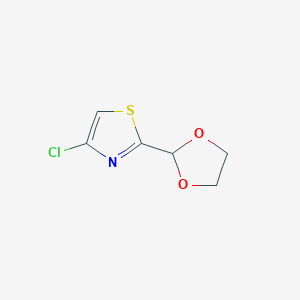

3,5-Dichloro-2-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H2Cl2FNO. It has a molecular weight of 181.98 . This compound is used in various scientific research and its unique properties make it valuable for studying reactions and developing new drugs.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 2 position, and a hydroxyl group at the 4 position .Physical and Chemical Properties Analysis

This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Synthesis and Mechanistic Studies

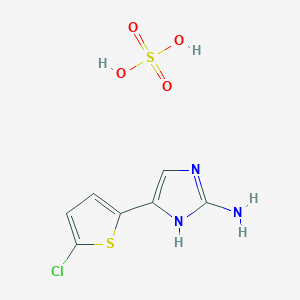

3,5-Dichloro-2-fluoropyridin-4-ol serves as a versatile intermediate in organic synthesis, particularly in the creation of pyridine derivatives through substitution reactions. A study detailed the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, exploring amine and hydroxy substitutions. This process demonstrated high yield and purity, with the mechanism involving keto-enol tautomerism of pyridine-2-ol in alkaline solutions (Mi Zhi-yuan, 2010).

Novel Synthesis Routes

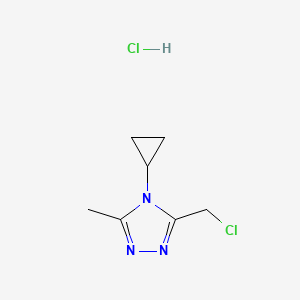

The compound is also a precursor in novel synthesis routes for 1,2,3-Triazoles via 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids, producing trisubstituted triazoles with good yields and regioselectivities (P. Zhong, Sheng-rong Guo, 2010). Additionally, its involvement in the regiochemical flexibility of 2,3,5-Trihalopyridines showcases its potential in selectively introducing functional groups to pyridine rings, offering new building blocks for pharmaceutical research (Carla Bobbio, M. Schlosser, 2001).

Crystal Structure Analysis

In crystallography, the crystal structure of a derivative, fluroxypyr, was analyzed to understand the molecular interactions and network formation within the crystal. This study highlighted N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions, providing insights into the structural properties of pyridine herbicides (Hyunjin Park et al., 2016).

Environmental and Biodegradation Studies

Research on the environmental behavior and fate of fluroxypyr, a herbicide derivative of this compound, indicated that factors like soil type, microbes, and organic matter significantly affect its degradation in soils. These findings are crucial for understanding the ecological impact and degradation pathways of such compounds (L. Tao, Hong Yang, 2011).

作用機序

Target of Action

Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

It is known that fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 3,5-Dichloro-2-fluoropyridin-4-ol interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 18198 , which could influence its pharmacokinetic properties.

Result of Action

Given its classification as a fluoropyridine, it is likely to have unique physical, chemical, and biological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of soil microbes, soil type, dissolved organic matter (DOM), temperature, and soil moisture can affect the rate of dissipation of similar compounds in soils .

特性

IUPAC Name |

3,5-dichloro-2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYVJZBAALRNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858643 | |

| Record name | 3,5-Dichloro-2-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54929-37-2 | |

| Record name | 3,5-Dichloro-2-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)

![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)

![[3-(4-Methylphenyl)phenyl]methanamine hydrochloride](/img/structure/B1459140.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)

![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)

![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)

![2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459155.png)